Methyl 3-aminobenzoate Methyl 3-aminobenzoate
Brand Name: Vulcanchem
CAS No.: 4518-10-9
VCID: VC21092426
InChI: InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
SMILES: COC(=O)C1=CC(=CC=C1)N
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

Methyl 3-aminobenzoate

CAS No.: 4518-10-9

Cat. No.: VC21092426

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-aminobenzoate - 4518-10-9

Specification

CAS No. 4518-10-9
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name methyl 3-aminobenzoate
Standard InChI InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
Standard InChI Key VZDNXXPBYLGWOS-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC=C1)N
Canonical SMILES COC(=O)C1=CC(=CC=C1)N
Melting Point 39.0 °C

Introduction

Chemical Identity and Structure

Methyl 3-aminobenzoate (CAS No. 4518-10-9) is an aromatic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It is classified as a benzoate ester, specifically the methyl ester of 3-aminobenzoic acid . The compound features an amine group at the meta position relative to the carboxymethyl group on the benzene ring.

Nomenclature and Identifiers

Methyl 3-aminobenzoate is known by several synonyms in scientific literature and commercial contexts. These alternative names reflect various naming conventions and historical designations:

Identifier TypeValue
Chemical NameMethyl 3-aminobenzoate
CAS Registry Number4518-10-9
Molecular FormulaC₈H₉NO₂
Molecular Weight151.16/151.17 g/mol
InChIKeyVZDNXXPBYLGWOS-UHFFFAOYSA-N
MDL NumberMFCD00017102
SMILESCOC(=O)C1=CC(=CC=C1)N
Beilstein Reference1101468

Common synonyms include methyl m-aminobenzoate, 3-aminobenzoic acid methyl ester, m-aminobenzoic acid methyl ester, 3-(methoxycarbonyl)aniline, and benzoic acid, 3-amino-, methyl ester .

Physical and Chemical Properties

Methyl 3-aminobenzoate exists as a crystalline solid at room temperature, appearing as light beige to brown crystals or powder . Its physical and chemical properties make it suitable for various applications, particularly in organic synthesis and as an intermediate in the production of more complex molecules.

Physical Properties

The compound's physical characteristics are essential considerations for handling, storage, and application in various processes:

PropertyValueReference
Physical State (20°C)Solid (crystalline powder or crystals)
ColorLight beige to brown; Light yellow to Yellow to Orange
Melting Point49-57°C (varying reports: ≥42°C, 49-53°C, 53-57°C)
Boiling Point170°C at 20 mmHg
Density1.232 g/cm³
Refractive Index1.5810 (estimate)

Chemical Properties

The chemical behavior of methyl 3-aminobenzoate is largely determined by its functional groups - the amine group and the ester moiety:

PropertyValueReference
pKapK1: 3.64(+1) at 25°C
LogP1.010 (estimated)
Water SolubilitySlightly soluble (0.1-1%)
Other SolubilitySoluble in methanol, deuterated chloroform

The presence of both the amine group and the ester functionality gives methyl 3-aminobenzoate its characteristic reactivity profile. The amine group can participate in various reactions including acylation, alkylation, and diazotization, while the ester group can undergo hydrolysis, transesterification, and reduction .

Synthesis and Production

Methyl 3-aminobenzoate is typically synthesized through the esterification of 3-aminobenzoic acid with methanol under acidic conditions . This reaction involves the nucleophilic attack of the methanol oxygen on the carboxylic acid carbon, followed by the elimination of water to form the ester bond.

Synthetic Routes

The primary synthetic pathway involves:

  • Reaction of 3-aminobenzoic acid with methanol

  • Catalysis by a strong acid (typically sulfuric acid or hydrogen chloride)

  • Heating under reflux conditions

  • Purification through recrystallization

Alternative synthetic approaches may include:

  • Reduction of methyl 3-nitrobenzoate

  • Methylation of 3-aminobenzoic acid using diazomethane

  • Copper-catalyzed amination of methyl 3-bromobenzoate

The industrial production typically optimizes these processes for scale, yield, and purity considerations.

Applications and Uses

Methyl 3-aminobenzoate has found applications across multiple industries due to its versatile functional groups and reactivity.

Industrial Applications

Methyl 3-aminobenzoate serves as an important raw material and intermediate in various industrial processes:

  • Organic Synthesis: Functions as a building block for more complex molecular structures .

  • Pharmaceutical Industry: Used in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs) .

  • Agrochemical Production: Serves as an intermediate in the synthesis of pesticides, herbicides, and other agricultural chemicals .

  • Dyestuff Manufacturing: Utilized in the production of various dyes and colorants due to its aromatic structure with an amine group .

Research Applications

In research settings, methyl 3-aminobenzoate is primarily utilized in:

  • Peptide Synthesis: Particularly in solution-phase peptide synthesis methodologies .

  • Chemical Research: As a model compound for studying esterification, amination, and other organic reactions.

  • Material Science: In the development of functionalized materials and polymers.

Its versatility in forming derivatives makes it valuable for creating libraries of compounds for screening in drug discovery and other applications.

ClassificationHazard StatementReference
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation

For the hydrochloride form, additional hazards include:

  • H302: Harmful if swallowed

  • H335: May cause respiratory irritation

Research Findings and Applications

Recent research has explored various applications of methyl 3-aminobenzoate in biological systems and chemical processes.

Chemical Research Applications

As a versatile building block, methyl 3-aminobenzoate continues to find new applications in chemical research:

  • Development of Novel Synthetic Methodologies: The compound serves as a model substrate for testing new synthetic approaches.

  • Functionalized Materials: Incorporation into polymers and materials with specific functional properties.

  • Combinatorial Chemistry: Used in generating diverse compound libraries for screening purposes.

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